molecular formula C13H16O2 B2587537 Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate CAS No. 27278-64-4

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate

Cat. No.: B2587537
CAS No.: 27278-64-4
M. Wt: 204.269
InChI Key: KOACXUOASKUNMQ-NWDGAFQWSA-N
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Description

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclopropane, featuring a benzyl group attached to the cyclopropane ring

Scientific Research Applications

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of benzyl bromide with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and temperatures ranging from 0°C to room temperature to ensure the stability of the diazo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Benzylcyclopropane carboxylic acid or benzylcyclopropanone.

    Reduction: Benzylcyclopropane-1-methanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Rel-ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
  • Rel-ethyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate
  • Rel-ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate

Uniqueness

Rel-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-15-13(14)12-9-11(12)8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACXUOASKUNMQ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27278-64-4
Record name rac-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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